Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate
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Overview
Description
The compound “Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a carbamate group (N-CO-O), a trifluoromethyl group (CF3), a phenoxy group (Ph-O), and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central cyclohexyl ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carbamate group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group and the aromatic pyridine ring could impact its solubility in different solvents .Scientific Research Applications
Environmental and Health Implications of Phenolic Antioxidants
Phenolic antioxidants, similar in structure to the chemical , have been studied for their environmental occurrence, fate, and toxicity. They are widely used in industrial products to extend shelf life but have raised concerns due to their detection in different environmental matrices and potential human exposure. Some studies suggest that certain phenolic antioxidants may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic, emphasizing the need for future research to develop safer alternatives (Liu & Mabury, 2020).
Biodegradation and Remediation of Organic Compounds
The compound's structural relatives, such as tert-butyl alcohol derivatives, have been explored for their biodegradation under various conditions. Research on methyl tert-butyl ether (MTBE) demonstrates its biotransformation and mineralization under aerobic conditions and the potential for natural anaerobic transformation, highlighting the importance of understanding biodegradation pathways for environmental remediation purposes (Fiorenza & Rifai, 2003).
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, are crucial in the stereoselective synthesis of amines and their derivatives. The compound under discussion could potentially contribute to methodologies for asymmetric N-heterocycle synthesis, offering access to structurally diverse compounds important for pharmaceutical applications (Philip et al., 2020).
Environmental Pollution and Ecotoxicity Concerns
Research on compounds such as 4-tert-Octylphenol, which share functional groups with the target compound, indicates significant environmental and ecotoxicity concerns due to their persistence and bioaccumulative nature. These findings underscore the need for continued research on the environmental behavior and potential health effects of similar compounds (Olaniyan et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O4/c1-23(2,3)34-22(32)30-17-11-9-16(10-12-17)29-20(31)19-8-5-13-28-21(19)33-18-7-4-6-15(14-18)24(25,26)27/h4-8,13-14,16-17H,9-12H2,1-3H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMZCOLLFDDBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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